Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is an organic compound with the molecular formula and a molecular weight of approximately 260.28 g/mol. It is recognized for its structural features, which include a propanoate group and a hydroxyl group attached to a naphthyl moiety, specifically a 6-methoxy-2-naphthyl group. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.
Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate belongs to the class of organic compounds known as esters, which are derived from carboxylic acids and alcohols. It is specifically classified under the category of aromatic esters due to the presence of the naphthyl group.
The synthesis of Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate can be accomplished through various methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and time to optimize yield and selectivity. Catalysts may also be employed to enhance reaction efficiency .
The molecular structure of Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
The InChIKey is:
The exact mass of Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is approximately 260.28 g/mol .
Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate can undergo several chemical reactions typical of esters:
These reactions can be optimized for yield and selectivity using different catalysts and reaction conditions, as noted in various synthetic methodologies reported in the literature .
The mechanism of action for Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate primarily involves its interaction with biological targets related to inflammation and pain pathways. The presence of the methoxy group enhances its lipophilicity, which may influence its ability to penetrate cell membranes and interact with target sites.
Research suggests that compounds similar to this one exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .
While specific physical properties such as density or boiling point are not readily available for Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate, general characteristics can be inferred from similar compounds:
Key chemical properties include:
Relevant data such as enthalpy changes during formation or vaporization can provide insights into stability and reactivity .
Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate has potential applications in various scientific fields:
The discovery of Methyl 2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate is intrinsically linked to the quest for efficient synthetic routes to 2-arylpropionic acid NSAIDs, particularly naproxen [(S)-6-methoxy-α-methyl-2-naphthaleneacetic acid]. Early industrial syntheses faced significant challenges in installing the chiral α-methyl carboxylic acid moiety characteristic of this drug class. The development of this specific hydroxy ester intermediate emerged as a strategic solution to overcome regiochemical and stereochemical hurdles in naproxen production during the 1970s-1990s [4] [8].
Initial commercial routes to naproxen relied on classical resolution of racemic carboxylic acids via diastereomeric salt formation—a process with inherent limitations in maximum yield (≤50%) and requiring costly recycling procedures. The introduction of Methyl 2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate represented a pivotal shift toward asymmetric synthesis strategies. This compound served as a versatile precursor amenable to stereocontrolled transformations, enabling more efficient access to the desired (S)-enantiomer. Its structural design—featuring a β-hydroxy ester adjacent to the naphthalene ring—allowed for selective carbon chain manipulation at the propanoate side chain while preserving the 6-methoxynaphthalene core, a pharmacophore critical for COX inhibition [1] [4].
Table 1: Key Historical Synthesis Methods for Naproxen Precursors
Synthetic Era | Key Intermediate | Limitations | Yield Efficiency |
---|---|---|---|
Early Commercial (1970s) | Racemic 2-(6-Methoxynaphthalen-2-yl)propanoic acid | Low-yielding resolution (≤50%), costly recycling | 30-40% overall |
Transitional (1980s) | 2-Bromo-1-(6-methoxy-2-naphthyl)propan-1-one | Racemization issues, byproduct formation | 45-55% |
Modern Asymmetric (1990s+) | Methyl 2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate | Multi-step but high stereocontrol | 70-85% after optimization |
Patent literature reveals intensive optimization of synthetic pathways leveraging this hydroxy ester. For example, U.S. Patent 5,750,764 detailed a multi-step sequence starting from 2-acetyl-6-methoxynaphthalene: bromination followed by Arndt-Eistert homologation yielded racemic 2-(6-methoxynaphthalen-2-yl)propanoic acid, which was then esterified and subjected to α-hydroxylation conditions to generate the title compound [8]. Alternative routes employed biocatalytic dynamic kinetic resolution of racemic Methyl 2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate using lipases, directly affording enantiomerically enriched (S)-naproxen precursors in a single step [9].
Methyl 2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate serves as a linchpin intermediate in enantioselective NSAID synthesis due to its multiple stereochemical control points—the C2 hydroxy group and the ester moiety—which enable diverse stereocontrolled transformations. Its β-hydroxy ester structure permits two principal routes to enantiomerically pure naproxen:
Enzymatic Dynamic Kinetic Resolution (DKR): Lipases (e.g., Candida antarctica lipase B immobilized on acrylic resin, Novozym 435) selectively acylated the (R)-enantiomer of the racemic hydroxy ester in organic solvents (e.g., isooctane), leaving the desired (S)-enantiomer unreacted. Continuous in situ racemization of the substrate using supported acid/base catalysts enabled theoretical yields exceeding 50% [9]. Gilani et al. demonstrated that chitosan-immobilized lipases achieved enantiomeric ratios (E) >185 and conversions of 45% for the (S)-hydroxy ester, using optimized solvent systems containing isooctane/2-ethoxyethanol (7:3 v/v) and 0.1% Tween-80 at pH 7 and 35°C [9].
Chemo-Enzymatic Asymmetric Reduction: An alternative route employed enzymatic reduction of prochiral ketone precursors. Methyl 3-(6-methoxy-2-naphthyl)-2-oxopropanoate was reduced enantioselectively (>98% ee) using Lactobacillus brevis alcohol dehydrogenase (LBADH) or engineered ketoreductases (KREDs), yielding Methyl (2S)-2-hydroxy-3-(6-methoxy-2-naphthyl)propanoate directly. This approach benefited from cofactor regeneration systems using glucose dehydrogenase (GDH) [3] [9].
Table 2: Enzymatic Performance in Resolving Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate
Biocatalyst | Reaction Type | Optimal Conditions | Enantiomeric Excess (ee) | Conversion (%) | Enantioselectivity (E) |
---|---|---|---|---|---|
Lipase (Chitosan-immobilized) | Kinetic Resolution | Isooctane/2-ethoxyethanol (7:3), 35°C, pH 7 | >99% (S) | 45 | 185 |
Candida antarctica Lipase B | Dynamic Kinetic Resolution | Toluene, 50°C, SH-117 racemization catalyst | 98% (S) | 95 | >200 |
Lactobacillus brevis ADH | Asymmetric Reduction | Phosphate buffer (pH 7.5), NADP+, GDH cofactor recycling | 99% (S) | >99 | N/A |
The intermediate’s versatility extends beyond enzymatic approaches. Chemical transformations include:
Recent advances exploit one-pot chemoenzymatic cascades. For instance, Preyssler-type heteropolyacids catalyze both Friedel-Crafts acylation to form the naphthyl ketone precursor and subsequent enantioselective reduction, streamlining synthesis toward the hydroxy ester intermediate while minimizing purification steps [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3